1-Bromo-3,5-diphenylbenzene

Crystallography Thermal Analysis Purification

Achieve precise molecular geometry with 1-Bromo-3,5-diphenylbenzene. Its 3,5-substitution creates a unique, non-planar structure with specific dihedral angles, making it irreplaceable for advanced OLED materials and rigid drug scaffolds. This high-purity intermediate is essential for suppressing aggregation-caused quenching in blue emitters and controlling 3D pharmacophore shapes. Choose this specific precursor for predictable performance in cross-coupling reactions.

Molecular Formula C18H13Br
Molecular Weight 309.2 g/mol
CAS No. 103068-20-8
Cat. No. B177409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3,5-diphenylbenzene
CAS103068-20-8
Molecular FormulaC18H13Br
Molecular Weight309.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=CC(=C2)Br)C3=CC=CC=C3
InChIInChI=1S/C18H13Br/c19-18-12-16(14-7-3-1-4-8-14)11-17(13-18)15-9-5-2-6-10-15/h1-13H
InChIKeyIOPQERQQZZREDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3,5-diphenylbenzene (CAS 103068-20-8): Baseline Profile for Scientific Procurement


1-Bromo-3,5-diphenylbenzene (CAS 103068-20-8), also known as 5'-bromo-m-terphenyl, is a brominated aromatic hydrocarbon with the molecular formula C18H13Br and a molecular weight of 309.20 g/mol . It is a white to off-white crystalline powder with a reported melting point of 105-106 °C and a predicted boiling point of 401.1 °C . This compound is primarily utilized as a versatile synthetic intermediate, with its bromine atom serving as a reactive handle for cross-coupling reactions like Suzuki-Miyaura coupling [1]. Its core structure, the m-terphenyl moiety, is a key motif in the design of advanced materials, particularly for organic light-emitting diodes (OLEDs), where it is used to synthesize host materials, charge-transport layers, and emissive compounds .

Why 1-Bromo-3,5-diphenylbenzene (103068-20-8) Cannot Be Interchanged with Simple Bromobenzenes


Substituting 1-Bromo-3,5-diphenylbenzene with a simpler bromoaromatic or a different terphenyl isomer is not feasible for applications requiring specific molecular geometry and intermolecular packing. The precise 3,5-substitution pattern on the central phenyl ring creates a unique, non-planar structure with specific dihedral angles between the aromatic rings, which is absent in linear analogs like 4-bromobiphenyl [1]. Single-crystal X-ray diffraction reveals that the compound crystallizes with two independent molecules in the asymmetric unit, each exhibiting distinct torsional conformations (dihedral angles between adjacent rings of 26.85°, 39.99° and 29.90°, 38.01°) [1]. This conformational flexibility and the resulting solid-state packing, mediated by C-H...π interactions, directly influence material properties like crystallinity and thermal behavior. These subtle but quantifiable structural features cannot be replicated by other brominated aromatic compounds, making direct substitution a significant risk to the performance of a material or the outcome of a sensitive synthesis.

Quantitative Differentiation Guide: 1-Bromo-3,5-diphenylbenzene vs. Structural Analogs


Solid-State Behavior: Melting Point Comparison with Linear and ortho-Isomers

The physical state of 1-Bromo-3,5-diphenylbenzene under standard laboratory conditions differs significantly from that of other brominated biphenyls. Its high melting point indicates strong intermolecular forces in the crystal lattice, a direct consequence of its m-terphenyl geometry, which facilitates C-H...π interactions [1]. This is in stark contrast to the liquid ortho-isomer, 2-bromobiphenyl, and the significantly lower-melting para-isomer, 4-bromobiphenyl [2][3].

Crystallography Thermal Analysis Purification Formulation

Conformational Rigidity and Crystal Packing: Quantified Dihedral Angles

The solid-state conformation of 1-Bromo-3,5-diphenylbenzene is defined by specific dihedral angles between its aromatic rings, which are a direct result of the meta-substitution pattern. Single-crystal X-ray diffraction provides the precise values for these angles, which are critical for understanding its packing and potential interactions in materials [1]. This level of structural detail is not available for a generic, non-crystalline analog.

Crystal Engineering Solid-State Chemistry X-ray Diffraction

Synthesis Yield as a Benchmark for Process Feasibility

The synthesis of 1-Bromo-3,5-diphenylbenzene is typically achieved via a Suzuki-Miyaura coupling between 1,3,5-tribromobenzene and phenylboronic acid [1]. A reported procedure provides a benchmark yield for this transformation. While this yield is specific to the conditions described, it serves as a comparative baseline for optimizing reaction conditions or evaluating alternative synthetic routes.

Synthetic Methodology Process Chemistry Suzuki Coupling

Performance in OLED Device Stacks: A Comparative Benchmark for Material Selection

In materials science, the ultimate value of an intermediate is demonstrated by the performance of the materials it is used to create. Vendor documentation indicates that 1-Bromo-3,5-diphenylbenzene is a key component in blue-emitting OLED stacks, where the final device achieves a specific level of external quantum efficiency (EQE) .

Organic Electronics OLED Electroluminescence

Definitive Application Scenarios for 1-Bromo-3,5-diphenylbenzene (CAS 103068-20-8)


Synthesis of High-Performance Blue OLED Materials

This compound is a critical intermediate for constructing high-efficiency blue emitters and host materials for OLEDs. The non-planar m-terphenyl geometry, with its specific dihedral angles [1], is a proven design strategy to suppress detrimental aggregation-caused quenching and achieve high triplet energies. This molecular architecture enables the creation of materials that facilitate high external quantum efficiency (EQE), with vendor data reporting devices achieving up to 15% EQE . For researchers aiming to develop next-generation blue-emitting materials with superior efficiency, this specific bromo-precursor provides a structurally defined entry point.

Synthesis of Conformationally-Rigid Pharmaceutical Scaffolds

The m-terphenyl core is a valuable motif in medicinal chemistry for introducing conformational rigidity and shaping molecular interactions with biological targets. The specific and quantified dihedral angles present in the crystal structure of 1-Bromo-3,5-diphenylbenzene (26.85°, 39.99° and 29.90°, 38.01°) [1] provide a predictable, non-linear geometry. This defined twist angle is crucial for controlling the three-dimensional shape of potential drug candidates, which can impact target binding and bioavailability. The reactive bromine atom allows for the further elaboration of this rigid scaffold via cross-coupling, enabling the precise synthesis of complex pharmaceutical intermediates .

Crystal Engineering and Solid-State Property Modulation

The crystal structure of 1-Bromo-3,5-diphenylbenzene, with its two independent molecules per asymmetric unit and a network of C-H...π interactions [1], makes it a subject of interest for crystal engineering studies. Its high melting point (105-106 °C), compared to liquid ortho- or lower-melting para-bromobiphenyl analogs, indicates strong lattice energy [2][3]. This distinct thermal and packing behavior can be exploited in the development of co-crystals or in studies of intermolecular interactions, where its specific, quantifiable structural parameters (bond lengths, angles, and torsion angles) provide a well-defined system for computational and experimental investigation.

Benchmarking and Optimizing Suzuki-Miyaura Coupling Selectivity

The synthesis of 1-Bromo-3,5-diphenylbenzene from 1,3,5-tribromobenzene serves as a practical case study for optimizing mono-selective cross-coupling reactions. The reported benchmark yield of 54% under a specific set of conditions [1] provides a starting point for process development. Chemists can use this compound as a model substrate to test new catalysts, ligands, or reaction conditions to improve selectivity and yield in the challenging mono-functionalization of symmetrical polyhalogenated arenes. This makes it a valuable internal standard for developing more efficient and scalable synthetic methodologies.

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